molecular formula C10H8N4S B1446634 6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine CAS No. 1216055-53-6

6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine

Cat. No.: B1446634
CAS No.: 1216055-53-6
M. Wt: 216.26 g/mol
InChI Key: QLBXOKFVCLZMEM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives can be synthesized from an aromatic aldehyde, benzil, and ammonium acetate . This method is environmentally benign and works for aromatic aldehyde containing electron-donating and electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopy methods, including UV-Vis (diffuse reflectance), infrared, extended X-ray absorption fine structure (EXAFS), and Mössbauer spectroscopy .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Benzothiazole Derivatives

N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and 6-substituted-N-(4,5-dihydro1H-imidazol-2-yl)-1,3-benzothiazol-2-amines were synthesized through reactions involving substituted 2-aminobenzothiazoles, carbon disulphide, methyl iodide, o-phenylene diamine, and ethylene diamine. These compounds exhibited notable antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity effects (Chaudhary et al., 2011).

Structural Analysis

The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, showcasing a monoclinic crystal system with specific cell parameters. The structure revealed planar benzothiazol and imidazol rings with a minimal dihedral angle, highlighting the compound's potential for further chemical and biological investigations (Yıldırım et al., 2006).

Biological Applications

Antimicrobial Activity

Several imidazothiazole derivatives of benzofuran exhibited promising antimicrobial activities, with the synthesized compounds showing varying degrees of effectiveness against bacterial and fungal strains. These findings suggest the potential of benzothiazole derivatives in developing new antimicrobial agents (Shankerrao et al., 2017).

Safety and Hazards

Imidazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new drugs that overcome the AMR problems is necessary .

Biochemical Analysis

Biochemical Properties

6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and subsequent catalytic activity, leading to downstream effects on cellular processes. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound has been shown to have therapeutic effects, such as anti-inflammatory and anticancer properties. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and transferases. These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, impacting cellular energy balance and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and efficacy. For example, binding to plasma proteins can prolong the half-life of this compound in the bloodstream, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

6-imidazol-1-yl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-10-13-8-2-1-7(5-9(8)15-10)14-4-3-12-6-14/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBXOKFVCLZMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N3C=CN=C3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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